![molecular formula C8H9BrFNO B1528157 5-Bromo-2-fluoro-3-isopropoxypyridine CAS No. 1394291-27-0](/img/structure/B1528157.png)
5-Bromo-2-fluoro-3-isopropoxypyridine
Overview
Description
5-Bromo-2-fluoro-3-isopropoxypyridine is a chemical compound with the CAS Number: 1394291-27-0 . It has a molecular weight of 234.07 . It is stored at a temperature of 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-fluoro-3-isopropoxypyridine . The Inchi Code is 1S/C8H9BrFNO/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 . The Inchi Key is NIGIBZKHYJOSIF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 222.6±35.0 °C and a predicted density of 1.458±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa is -0.56±0.32 .Scientific Research Applications
Synthesis of Pentasubstituted Pyridines 5-Bromo-2-chloro-4-fluoro-3-iodopyridine serves as a halogen-rich intermediate for creating pentasubstituted pyridines, demonstrating the potential of halogenated pyridines in medicinal chemistry. These intermediates allow for the generation of pyridines with desired functionalities, highlighting the role of halogenated pyridines in synthesizing compounds with specific chemical properties for further research applications (Wu et al., 2022).
Versatile Synthesis of 2-Fluoropyridines Another study presents the synthesis of 3,5-disubstituted 2-fluoropyridines from 5-bromo-2-fluoro-3-pyridylboronic acid, showcasing the versatility of bromo-fluoropyridines as precursors in synthesizing structurally diverse pyridine derivatives. This process highlights the utility of such compounds in constructing complex molecular architectures, furthering their application in chemical synthesis and drug development (Sutherland & Gallagher, 2003).
Chemoselective Amination The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine illustrates the strategic use of halogenated pyridines in selective chemical reactions. This example demonstrates the importance of such compounds in achieving specific substitutions, which is crucial for the synthesis of targeted molecules with desired functional groups, further emphasizing their significance in organic synthesis (Stroup et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-fluoro-3-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIBZKHYJOSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246220 | |
Record name | Pyridine, 5-bromo-2-fluoro-3-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-isopropoxypyridine | |
CAS RN |
1394291-27-0 | |
Record name | Pyridine, 5-bromo-2-fluoro-3-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-bromo-2-fluoro-3-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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